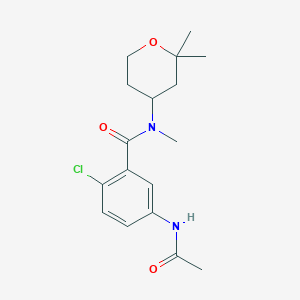
3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide
Descripción general
Descripción
3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide, also known as FPPP, is a chemical compound that has been extensively studied in the field of pharmacology and medicinal chemistry. FPPP belongs to the class of synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids found in the cannabis plant. FPPP has been shown to have a wide range of pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective properties.
Mecanismo De Acción
The exact mechanism of action of 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide is not fully understood. However, it is believed that 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes such as pain, inflammation, and mood. 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide has been shown to bind to cannabinoid receptors in the brain and peripheral tissues, which leads to the activation of downstream signaling pathways that mediate its pharmacological effects.
Biochemical and Physiological Effects
3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide has been shown to have a wide range of biochemical and physiological effects. In animal models, 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide has been shown to reduce pain and inflammation, improve cognitive function, and protect against neurodegeneration. Additionally, 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide has been shown to have antioxidant properties, which could make it a potential treatment for oxidative stress-related diseases such as Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide has several advantages for use in laboratory experiments. It is a well-characterized compound that has been extensively studied in animal models, which makes it a reliable tool for investigating the endocannabinoid system and its pharmacological effects. Additionally, 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide has a high affinity for cannabinoid receptors, which makes it a potent agonist for these receptors.
However, there are also some limitations to using 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide in laboratory experiments. One limitation is that 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide has a relatively short half-life in the body, which could make it difficult to study its long-term effects. Additionally, 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide has been shown to have some toxic effects in animal models, which could limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide. One area of research is to investigate the potential therapeutic applications of 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide in the treatment of chronic pain and inflammatory diseases. Additionally, further research is needed to understand the exact mechanism of action of 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide and its downstream signaling pathways. Finally, there is a need for more studies to investigate the long-term effects and potential toxicities of 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide in animal models and humans.
Conclusion
In conclusion, 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide is a synthetic cannabinoid that has been extensively studied in the field of pharmacology and medicinal chemistry. 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide has a wide range of pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective properties. The synthesis of 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide is a complex process that requires expertise in organic chemistry and specialized equipment. 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide has several advantages for use in laboratory experiments, but also has some limitations. Future research on 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide could lead to the development of new therapies for chronic pain and inflammatory diseases, as well as a better understanding of the endocannabinoid system and its pharmacological effects.
Aplicaciones Científicas De Investigación
3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide has been extensively studied in the field of pharmacology and medicinal chemistry due to its potential therapeutic applications. 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide has been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain. Additionally, 3-(2-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-phenylpropanamide has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-N-(4-hydroxycyclohexyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO2/c22-20-9-5-4-8-18(20)19(15-6-2-1-3-7-15)14-21(25)23-16-10-12-17(24)13-11-16/h1-9,16-17,19,24H,10-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOCANQTOHATEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-(4-hydroxycyclohexyl)-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1'-isopropyl-3-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)carbonyl]-1,4'-bipiperidine](/img/structure/B3814562.png)
amino]methyl}-N-(3-methylphenyl)benzamide](/img/structure/B3814566.png)
![N-[(1-hydroxycyclohexyl)methyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3814568.png)
![N-[1-(1H-indol-2-yl)ethyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3814581.png)
![1-(2-furylmethyl)-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]piperidine-4-carboxamide](/img/structure/B3814585.png)
![1-[(4-methylphenyl)sulfonyl]-4-[(3-methyl-1H-pyrazol-4-yl)carbonyl]piperazine](/img/structure/B3814596.png)

![1-benzyl-4-({4-[(4-methyl-1-piperazinyl)carbonyl]-1,3-oxazol-2-yl}methyl)piperazine](/img/structure/B3814601.png)
![N-butyl-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B3814609.png)
![2,5-dichloro-N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]benzenesulfonamide](/img/structure/B3814616.png)
![N-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B3814621.png)
![2-[4-({2-[2-(1H-imidazol-1-yl)ethyl]piperidin-1-yl}carbonyl)-5-methyl-1H-pyrazol-1-yl]pyridine](/img/structure/B3814630.png)
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)(3-methoxybenzyl)methylamine](/img/structure/B3814656.png)
